An In-depth Technical Guide to 3-(ethylamino)propanamide;hydrochloride: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-(ethylamino)propanamide;hydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-(ethylamino)propanamide;hydrochloride, a β-amino amide of interest in chemical synthesis and potential drug development. Given the limited specific literature on this compound, this guide synthesizes foundational chemical principles with data from analogous structures to present a robust framework for its synthesis, analysis, and potential utility.
Molecular Structure and Physicochemical Properties
3-(ethylamino)propanamide;hydrochloride is the hydrochloride salt of a primary amide featuring a secondary amine. The presence of both an amide and an amine group imparts a unique combination of polarity, hydrogen bonding capabilities, and basicity, making it a versatile chemical entity.
The fundamental properties of 3-(ethylamino)propanamide;hydrochloride are summarized in the table below. These values are a combination of data from chemical suppliers and computational models, providing a solid foundation for experimental design.[1]
| Property | Value | Source |
| CAS Number | 2044705-01-1 | ChemScene[1] |
| Molecular Formula | C₅H₁₃ClN₂O | ChemScene[1] |
| Molecular Weight | 152.62 g/mol | ChemScene[1] |
| SMILES | Cl.CCNCCC(N)=O | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |
| logP (Computed) | -0.1069 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
Synthesis of 3-(ethylamino)propanamide;hydrochloride
Proposed Synthetic Pathway: Michael Addition
The proposed synthesis involves the conjugate addition of ethylamine to acrylamide, followed by conversion to the hydrochloride salt. This approach is favored for its atom economy and relatively mild reaction conditions.
Caption: Proposed synthesis workflow for 3-(ethylamino)propanamide;hydrochloride.
Experimental Protocol: Synthesis
Objective: To synthesize 3-(ethylamino)propanamide;hydrochloride via a Michael addition reaction.
Materials:
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Acrylamide
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Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
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Hydrochloric acid (ethanolic or ethereal solution)
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Anhydrous diethyl ether
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acrylamide (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ethylamine (1.1 equivalents) to the cooled acrylamide solution. The slow addition is crucial to control the exothermicity of the reaction.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
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Salt Formation: Dissolve the resulting crude 3-(ethylamino)propanamide free base in a minimal amount of a suitable solvent (e.g., ethanol). Cool the solution in an ice bath and add a solution of hydrochloric acid (1.05 equivalents) dropwise with stirring.
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Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by the addition of a less polar solvent like anhydrous diethyl ether.
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Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any remaining impurities.
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Drying: Dry the purified 3-(ethylamino)propanamide;hydrochloride under vacuum to obtain the final product.
Structural Elucidation and Analytical Characterization
A comprehensive characterization of the synthesized 3-(ethylamino)propanamide;hydrochloride is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Analytical workflow for the characterization of 3-(ethylamino)propanamide;hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the two methylene groups of the propanamide backbone (two triplets), and the amide and amine protons (broad singlets). The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum should reveal five distinct carbon signals corresponding to the methyl and methylene carbons of the ethyl group, the two methylene carbons of the propanamide chain, and the carbonyl carbon of the amide group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amide and ammonium N-H stretches.
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C=O stretching: A strong absorption around 1650 cm⁻¹ characteristic of the amide carbonyl group.
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N-H bending: An absorption around 1600 cm⁻¹ for the amide N-H bend.
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C-N stretching: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bonds.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base. The expected molecular ion peak [M+H]⁺ for 3-(ethylamino)propanamide would be at m/z 117.1. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase method with a suitable buffer system would be appropriate for this polar, ionic compound.
Protocol for HPLC Analysis:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
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Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent.
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Injection and Analysis: Inject the sample and run the gradient method. The purity is determined by the area percentage of the main peak.
Potential Applications in Drug Development
While there is no specific literature detailing the biological activity of 3-(ethylamino)propanamide;hydrochloride, the β-amino amide scaffold is a well-recognized pharmacophore in medicinal chemistry.[]
Building Block for Bioactive Molecules
3-(ethylamino)propanamide;hydrochloride can serve as a versatile building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[] The primary amide can be hydrolyzed to a carboxylic acid, and the secondary amine can be further functionalized, allowing for the generation of a diverse library of compounds for screening.
Analogs of Known Bioactive Compounds
Structurally related β-amino amides have shown a range of biological activities. For instance, derivatives of β-amino amides have been investigated for their potential as:
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Antimicrobial agents: The presence of amine and amide functionalities can contribute to interactions with bacterial cell walls or enzymes.
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Anticancer agents: Some β-amino ketones, which are structurally related, have been explored as potential cytotoxic agents.
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Enzyme inhibitors: The scaffold can be designed to mimic the transition state of enzymatic reactions.
The potential for 3-(ethylamino)propanamide;hydrochloride in these areas would require further investigation through derivatization and biological screening.
Caption: Potential applications and research directions for 3-(ethylamino)propanamide;hydrochloride.
Conclusion
3-(ethylamino)propanamide;hydrochloride is a simple yet versatile molecule with potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and a robust analytical workflow for its characterization. While its specific biological activities remain to be explored, the established importance of the β-amino amide scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
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PubChem. N-Ethyl-3-(ethylamino)propanamide. [Link]
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MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[3]arene with Hydroxyl and Amine Groups. [Link]
- Google Patents.
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- Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
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ResearchGate. Spectrophotometric Determination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride by Flow Injection Analysis. [Link]
- Google Patents. CN109369458A - The preparation method of 1- ethyl-(3- dimethylaminopropyl) carbodiimide hydrochloride.
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PubChemLite. (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. [Link]
- Google Patents.
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Doc Brown's CHEMISTRY. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]
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